molecular formula C10H22O2 B14359730 6-tert-Butoxyhexan-1-ol CAS No. 91988-83-9

6-tert-Butoxyhexan-1-ol

Cat. No.: B14359730
CAS No.: 91988-83-9
M. Wt: 174.28 g/mol
InChI Key: ANVOEGYBDKSPCM-UHFFFAOYSA-N
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Description

6-tert-Butoxyhexan-1-ol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain, with a tert-butoxy group at the sixth carbon position. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butoxyhexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hexan-1-ol attacks the tert-butyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as magnesium perchlorate can enhance the efficiency of the reaction, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-tert-Butoxyhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like hydrogen chloride or sulfuric acid can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-tert-butoxyhexanal or 6-tert-butoxyhexanone.

    Reduction: Formation of hexane.

    Substitution: Formation of various substituted hexanols depending on the reagent used.

Scientific Research Applications

Chemistry: 6-tert-Butoxyhexan-1-ol is widely used as a protecting group in organic synthesis. It helps in the selective transformation of functional groups without affecting the hydroxyl group.

Biology: In biological research, this compound can be used to study the effects of protecting groups on the reactivity of biomolecules.

Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-tert-Butoxyhexan-1-ol primarily involves its role as a protecting group. The tert-butoxy group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through steric hindrance and electronic effects, which shield the hydroxyl group from reactive species.

Comparison with Similar Compounds

    tert-Butyl alcohol: Similar in structure but lacks the hexane chain.

    Hexan-1-ol: Similar in structure but lacks the tert-butoxy group.

    tert-Butyl hexanoate: An ester derivative with similar functional groups.

Uniqueness: 6-tert-Butoxyhexan-1-ol is unique due to the presence of both a tert-butoxy group and a hexane chain, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over simpler alcohols or esters.

Properties

CAS No.

91988-83-9

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]hexan-1-ol

InChI

InChI=1S/C10H22O2/c1-10(2,3)12-9-7-5-4-6-8-11/h11H,4-9H2,1-3H3

InChI Key

ANVOEGYBDKSPCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCO

Origin of Product

United States

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